N(6)-Formyl-L-lysine

Descripción general

Descripción

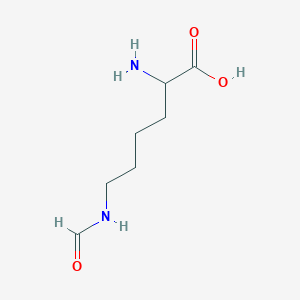

2-Amino-6-formamidohexanoic acid is an alpha-amino acid.

Mecanismo De Acción

Target of Action

Nepsilon-Formyl-L-lysine, also known as N(6)-Formyl-L-lysine, primarily targets nuclear proteins , particularly histones . These proteins play a crucial role in the regulation of chromatin function, which is essential for gene expression and DNA replication .

Mode of Action

Nepsilon-Formyl-L-lysine interacts with its targets through a process known as formylation . This is a post-translational modification where a formyl group is added to the epsilon-amino group of lysine residues in proteins . In histones, formylation occurs at multiple lysyl residues located both in the tails and globular domains . This modification may interfere with other post-translational modifications such as acetylation and methylation, thereby influencing the organization of nucleosomal particles .

Biochemical Pathways

The formylation of lysine residues by Nepsilon-Formyl-L-lysine affects the epigenetic mechanisms governing chromatin function . This modification is relatively abundant in chromosomal proteins, suggesting that it may play a significant role in the regulation of gene activity .

Pharmacokinetics

It is known that the compound is synthesized through the reaction between l-lysine and formaldehyde .

Result of Action

The formylation of lysine residues in nuclear proteins by Nepsilon-Formyl-L-lysine could lead to changes in chromatin conformation and gene activity . This could potentially interfere with the normal functioning of the cell and lead to disease .

Actividad Biológica

N(6)-Formyl-L-lysine (F-Lys) is a modified form of the amino acid lysine, recognized for its role as a post-translational modification (PTM) in proteins, particularly histones. This article examines the biological activity of this compound, focusing on its formation, distribution, and implications for cellular functions and disease states.

Formation and Sources

This compound arises primarily through the reaction of lysine with formaldehyde, a process that can occur endogenously in cells. Studies have shown that formaldehyde is a significant source of N(6)-formylation in proteins, particularly under conditions of oxidative stress. This modification is prevalent in various cellular compartments and is especially abundant in histone proteins, where it can interfere with other PTMs such as acetylation and methylation .

Mechanism of Formation

- Chemical Reaction : The formation of this compound involves the electrophilic attack of formaldehyde on the amino group of lysine.

- Endogenous Sources : Endogenous formaldehyde can result from metabolic processes, including the breakdown of methanol and the metabolism of certain amino acids .

Distribution in Proteins

Research indicates that this compound modifications are widely distributed among histone proteins. In human TK6 cells, N(6)-formyllysine was found at a rate of 1 to 4 modifications per 10,000 lysines, contrasting sharply with higher levels of other modifications such as acetylation (1.5 to 380 modifications per 10,000 lysines) and methylation . This suggests that while N(6)-formylation is less frequent than acetylation or methylation, it plays a critical role in regulating protein function.

Interference with Gene Expression

This compound has been implicated in the regulation of gene expression due to its potential to disrupt normal signaling pathways associated with acetylation and methylation. This interference can lead to altered chromatin structure and gene activity, contributing to pathophysiological conditions such as cancer and neurodegenerative diseases .

Case Studies

- Oxidative Stress : In cellular models exposed to oxidative stress, increased levels of this compound were observed. This suggests a link between oxidative damage and the accumulation of this modification in proteins .

- Human Exposure : Studies measuring this compound adducts in human serum revealed similar concentrations across different populations, indicating a baseline level of exposure to formaldehyde and its derivatives .

Quantification Challenges

Quantifying this compound poses challenges due to its spontaneous formation during sample preparation and analysis. Advanced techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure this modification in various biological samples .

Propiedades

IUPAC Name |

2-amino-6-formamidohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-6(7(11)12)3-1-2-4-9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPJXDPPMSJWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-48-3 | |

| Record name | NSC334317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.